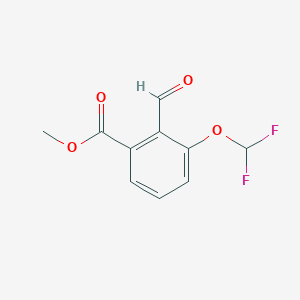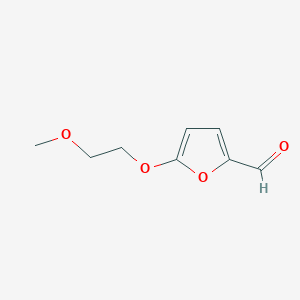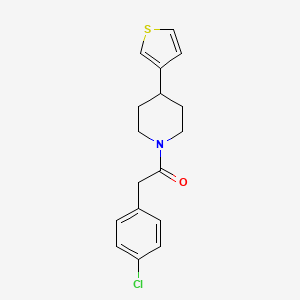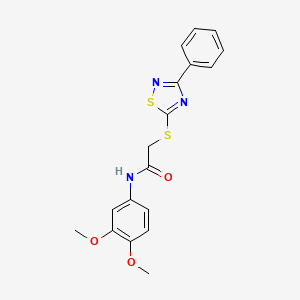![molecular formula C22H30N4O3 B2975832 1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea CAS No. 2034437-53-9](/img/structure/B2975832.png)
1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C22H30N4O3 and its molecular weight is 398.507. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Chemical Interactions
The study by Jeon et al. (2015) explores the crystal structure of a related sulfonylurea herbicide, emphasizing the molecular interactions that contribute to its efficacy. This research can provide insights into how modifications to the urea structure, such as in the specified compound, might influence its biological and physical properties (Youngeun Jeon, Jineun Kim, Eunjin Kwon, Tae Ho Kim, 2015).
Reactivity and Synthesis
Butler and Hussain (1981) detail the reactivity of urea and its derivatives with various compounds, providing a foundation for understanding the chemical behavior of urea-based molecules in scientific research. Their findings highlight the potential for creating novel compounds with unique properties through targeted reactions (A. Butler, I. Hussain, 1981).
Synthesis and Biological Activity
D'yachenko et al. (2019) synthesized a series of 1,3-disubstituted ureas showing inhibitory activity towards human soluble epoxide hydrolase, illustrating the potential therapeutic applications of urea derivatives in medicine and pharmacology (V. D'yachenko, D. Danilov, T. K. Shkineva, I. Vatsadze, V. Burmistrov, G. Butov, 2019).
Antibacterial Properties
Research by Azab et al. (2013) focuses on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including urea derivatives, for use as antibacterial agents. This work underscores the importance of urea-based compounds in developing new antibiotics (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Rheology and Gelation Properties
Lloyd and Steed (2011) investigated the gelation properties of a urea compound, demonstrating how the urea framework can be utilized in materials science to tune the rheological behavior of gels. Such applications highlight the versatility of urea derivatives in various scientific domains (G. Lloyd, J. Steed, 2011).
Corrosion Inhibition
Mistry et al. (2011) evaluated the corrosion inhibition performance of triazinyl urea derivatives on mild steel, demonstrating the potential of urea derivatives in industrial applications to protect metals from corrosion. This research illustrates the broad applicability of urea compounds beyond biological systems (B. Mistry, N. Patel, Mayank J. Patel, S. Jauhari, 2011).
Propriétés
IUPAC Name |
1-cyclopentyl-3-(2,3-dimethoxyphenyl)-1-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-25-19-12-6-10-16(19)18(24-25)14-26(15-8-4-5-9-15)22(27)23-17-11-7-13-20(28-2)21(17)29-3/h7,11,13,15H,4-6,8-10,12,14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLKFGFOXUVRKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)NC4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2975754.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2975758.png)






![[2-(4-Methylphenoxy)phenyl]methanamine](/img/structure/B2975772.png)